Benzyl-(2,3-dimethoxy-benzyl)-amine

Descripción general

Descripción

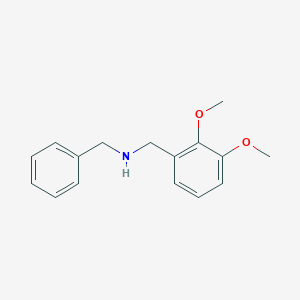

Benzyl-(2,3-dimethoxy-benzyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 2,3-dimethoxy-benzyl moiety through an amine linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,3-dimethoxy-benzyl)-amine typically involves the reaction of benzylamine with 2,3-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Benzyl-(2,3-dimethoxy-benzyl)-amine can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, thiols, and alcohols.

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Secondary amines.

Substitution: Derivatives with different functional groups replacing the amine group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl-(2,3-dimethoxy-benzyl)-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

Recent research has demonstrated the synthesis of benzylamine derivatives that exhibit significant anticancer activity. For instance, derivatives of this compound have shown promising results against various cancer cell lines, with some compounds achieving over 90% growth inhibition in NCI-60 cell line testing .

| Compound | % Growth Inhibition | Target Cell Lines |

|---|---|---|

| Compound A | 92.16% | A549 (Lung) |

| Compound B | 93.27% | MCF7 (Breast) |

| Compound C | 96.88% | HT29 (Colon) |

Materials Science

The unique properties of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its methoxy and fluoro substituents can enhance the stability and reactivity of materials.

Applications in Polymer Chemistry

The compound can be utilized as a precursor for synthesizing polymers with tailored properties. For instance, it has been explored as a catalyst in the formation of polyurethane foams and epoxy resins, enhancing the mechanical properties of the final products .

Biological Studies

This compound is also employed in biological studies to understand the interactions between its functional groups and biological targets.

Chemical Synthesis

In chemical synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its ability to undergo various reactions—such as oxidation and substitution—makes it a versatile compound in synthetic organic chemistry.

Synthesis Pathway

A typical synthetic route involves reacting 2,3-dimethoxybenzyl chloride with amines under basic conditions:

- Starting Materials : 2,3-Dimethoxybenzyl chloride + Amine

- Base : Sodium hydride or potassium carbonate

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

This method allows for the efficient production of this compound with high yields.

Mecanismo De Acción

The mechanism of action of Benzyl-(2,3-dimethoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dimethoxybenzylamine: Similar structure but lacks the benzyl group.

Benzylamine: Lacks the 2,3-dimethoxy substitution on the benzyl group.

3,4-Dimethoxybenzylamine: Similar but with different substitution pattern on the benzyl group.

Uniqueness

Benzyl-(2,3-dimethoxy-benzyl)-amine is unique due to the presence of both benzyl and 2,3-dimethoxybenzyl groups, which confer distinct chemical and biological properties

Actividad Biológica

Benzyl-(2,3-dimethoxy-benzyl)-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a 2,3-dimethoxybenzyl moiety. The presence of methoxy groups enhances its lipophilicity and potential for interacting with biological targets. Its molecular formula is .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity through several mechanisms:

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.

- Protein Degradation : Preliminary research suggests that this compound may act as a molecular glue, promoting the degradation of specific proteins involved in cancer progression, particularly IKZF1 and IKZF3. This mechanism highlights its potential role in targeted protein degradation therapy.

Antibacterial Activity

This compound has demonstrated antibacterial properties against various pathogens. Studies have shown effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The antibacterial efficacy was assessed using the agar disc diffusion method, revealing significant activity at specific concentrations .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

- Antioxidant Activity : Some derivatives of similar structures have shown antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound in vitro against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. Further investigation into its mechanism revealed that it induced apoptosis through caspase activation pathways.

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited significant bactericidal activity at low concentrations, suggesting its potential as a lead compound for developing new antibacterial agents.

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-10-6-9-14(16(15)19-2)12-17-11-13-7-4-3-5-8-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJCCOMMARAKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354343 | |

| Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128349-14-4 | |

| Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.